tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate
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Overview
Description
tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate: is a complex organic compound that features a quinoline core substituted with a bromo group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate typically involves multi-step organic reactions. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the quinoline moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Quinoline derivatives with various substituents at the 4-position.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its quinoline core is a common motif in many pharmacologically active compounds, including antimalarials and anticancer agents.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the compound can inhibit enzymes involved in key biological pathways, making it a candidate for drug development.
Comparison with Similar Compounds
- tert-butyl N-[(4-chloroquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate
- tert-butyl N-[(4-fluoroquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate
- tert-butyl N-[(4-iodoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate
Comparison: Compared to its analogs, tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate exhibits unique reactivity due to the presence of the bromo group. This allows for selective substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromo group can influence the compound’s biological activity, potentially enhancing its efficacy in medicinal applications.
Properties
CAS No. |
2742656-00-2 |
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Molecular Formula |
C20H25BrN2O4 |
Molecular Weight |
437.3 |
Purity |
95 |
Origin of Product |
United States |
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